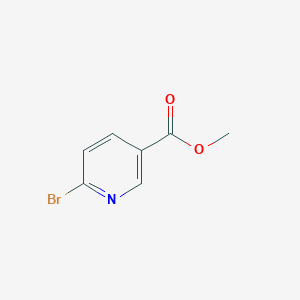

Methyl 6-bromonicotinate

Description

The exact mass of the compound Methyl 6-bromonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-bromonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLROFLPSNZIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537837 | |

| Record name | Methyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-78-0 | |

| Record name | Methyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Methyl 6-bromonicotinate (CAS 26218-78-0) for Advanced Synthesis

Foreword: Unlocking the Potential of a Privileged Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount. Methyl 6-bromonicotinate has emerged as a cornerstone intermediate, a testament to the power of a well-functionalized heterocyclic core. Its true value lies not just in its structure, but in its predictable reactivity and versatility. The electron-deficient nature of the pyridine ring, modulated by the meta-directing methyl ester and the reactive bromine at the 6-position, creates a unique electronic environment. This guide is designed for the discerning researcher and process chemist, moving beyond simple data recitation to explore the causal relationships between structure and reactivity, thereby enabling more efficient and innovative synthetic design.

Core Molecular Properties and Specifications

Methyl 6-bromonicotinate is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized below, providing the foundational data required for reaction planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 26218-78-0 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [2][3] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 106 - 110 °C | [2] |

| Boiling Point | 107-110 °C at 4 Torr | [4] |

| Solubility | Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water. | |

| Storage Conditions | Store at room temperature in a dry, inert atmosphere. | [2][4] |

| Synonyms | 6-Bromonicotinic Acid Methyl Ester, Methyl 6-bromopyridine-3-carboxylate, 6-Bromopyridine-3-carboxylic Acid Methyl Ester | [2][4] |

Structural Elucidation: A Spectroscopic Deep Dive

Accurate characterization is the bedrock of reproducible science. The following data provides a comprehensive spectroscopic profile of Methyl 6-bromonicotinate, essential for identity confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are definitive for confirming the molecular structure.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by three distinct aromatic signals and the sharp singlet of the methyl ester.[5]

-

δ 9.00 (dd, J = 2.0, 0.5 Hz, 1H): Corresponds to the proton at the C2 position, deshielded by the adjacent nitrogen and the carbonyl group.

-

δ 8.25 (dd, J = 8.5, 2.5 Hz, 1H): Assigned to the C4 proton, showing coupling to both C5 and C2 protons.

-

δ 7.42 (dd, J = 8.5, 0.5 Hz, 1H): Represents the C5 proton, adjacent to the bromine atom.

-

δ 3.96 (s, 3H): The characteristic singlet for the methyl ester protons.[5]

-

-

¹³C NMR (Predicted): While experimental spectra can vary slightly based on solvent and concentration, the predicted chemical shifts provide a reliable guide for analysis.

-

~164.5 ppm: Carbonyl carbon of the ester.

-

~152.0 ppm: C2 carbon.

-

~148.0 ppm: C6 carbon bearing the bromine.

-

~140.0 ppm: C4 carbon.

-

~128.5 ppm: C5 carbon.

-

~125.0 ppm: C3 carbon.

-

~53.0 ppm: Methyl ester carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1725 - 1735 | Strong | C=O Stretch (Ester carbonyl) |

| ~1600, ~1470 | Medium | C=C and C=N Stretch (Pyridine ring) |

| ~1300 - 1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Method: Electrospray Ionization (ESI-MS)

-

Expected [M+H]⁺: 216.97, 218.97

-

Rationale: The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly equal intensity (⁷⁹Br and ⁸¹Br isotopes have ~50.7% and ~49.3% natural abundance, respectively).

Chemical Reactivity and Synthetic Applications

The utility of Methyl 6-bromonicotinate stems from its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is readily displaced, providing a gateway to a vast array of substituted pyridines. This reactivity is crucial for applications in drug discovery and materials science.[2]

The Rationale of Reactivity

The pyridine ring is electron-deficient, which generally slows the rate of oxidative addition—the first and often rate-limiting step in many cross-coupling cycles. However, the C-Br bond at the 6-position (ortho to the ring nitrogen) is sufficiently activated for efficient coupling. The methyl ester at the 3-position acts as a meta-director and further influences the electronic properties of the ring, but does not sterically hinder the reactive site at C6. This electronic profile makes Methyl 6-bromonicotinate an ideal substrate for selective functionalization.

Application Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram outlines the general workflow for utilizing Methyl 6-bromonicotinate in two of the most powerful C-C and C-N bond-forming reactions.

Caption: General workflow for cross-coupling reactions.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points. As a Senior Application Scientist, I must emphasize that optimization is often necessary based on the specific coupling partner and desired scale.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a workhorse for creating biaryl structures, which are prevalent in pharmaceuticals.

-

Rationale for Conditions: For an electron-deficient heteroaryl bromide like Methyl 6-bromonicotinate, a palladium catalyst system with an electron-rich, bulky phosphine ligand such as SPhos is highly effective.[8] Such ligands promote the rate-limiting oxidative addition and facilitate the reductive elimination step. A moderately strong base like potassium phosphate (K₃PO₄) is sufficient and offers broad functional group tolerance. A mixed solvent system of dioxane and water is standard, ensuring solubility of both organic and inorganic reagents.[9]

-

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask, add Methyl 6-bromonicotinate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Add these solids to the Schlenk flask.

-

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is essential for synthesizing substituted aminopyridines, another critical pharmacophore.

-

Rationale for Conditions: The Buchwald-Hartwig amination of bromopyridines often requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine-palladium complex.[10] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen; bulky, electron-rich ligands like XantPhos are often employed to promote the desired C-N bond formation.[11] Anhydrous, aprotic solvents like toluene or dioxane are necessary.

-

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.

-

Catalyst Pre-formation (Optional but Recommended): In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XantPhos, 5 mol%).

-

Reagent Addition: Add Methyl 6-bromonicotinate (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the flask and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

-

Application in Drug Discovery: A Case Study

Methyl 6-bromonicotinate and its analogs are crucial precursors for developing inhibitors of D-amino acid oxidase (DAAO).[12] DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor.[13] Inhibiting DAAO can elevate D-serine levels in the brain, offering a potential therapeutic strategy for neurological conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[12] The synthesis of various heterocyclic DAAO inhibitors often involves a key cross-coupling step where the 6-position of a nicotinic acid derivative is functionalized, a role perfectly suited for Methyl 6-bromonicotinate.[14]

Caption: Role of M6B derivatives in the DAAO inhibition pathway.

Safety and Handling

As with all laboratory reagents, proper handling is essential.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[4]

Conclusion

Methyl 6-bromonicotinate is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for accessing novel chemical matter. By understanding the underlying principles that govern its behavior, from its electronic structure to its role in complex catalytic cycles, researchers can leverage this building block to its fullest potential, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-9. Available at: [Link]

-

Synthesis and Biological Evaluation of d -Amino Acid Oxidase Inhibitors. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(19), 7044–7056. Available at: [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved December 31, 2025, from [Link]

-

Supplemental Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

-

Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1752-1758. Available at: [Link]

-

Synthesis and biological evaluation of D-amino acid oxidase inhibitors. (2008). Journal of Medicinal Chemistry. Available at: [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2010). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved December 31, 2025, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

-

Weires, A. G., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 644-650. Available at: [Link]

-

IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved December 31, 2025, from [Link]

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014). CoLab.

-

Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. (2020). Organometallics, 39(17), 3169–3178. Available at: [Link]

-

Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. Available at: [Link]

-

Methyl 6-bromonicotinate. (n.d.). Amerigo Scientific. Retrieved December 31, 2025, from [Link]

-

Cu‐promoted C−O cross‐coupling of aryl boronic acids with phenol derivatives. (2019). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. (2001). ResearchGate. Retrieved December 31, 2025, from [Link]

Sources

- 1. Methyl 6-bromonicotinate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 6-bromonicotinate CAS#: 26218-78-0 [amp.chemicalbook.com]

- 5. Methyl 6-bromonicotinate | 26218-78-0 [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 6-bromonicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromonicotinate is a versatile halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural features, characterized by the presence of an electron-withdrawing bromine atom and a methyl ester group on the pyridine ring, make it a highly valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-bromonicotinate, detailed experimental protocols for its synthesis and purification, an exploration of its reactivity, particularly in cross-coupling reactions, and its applications in pharmaceutical and agrochemical research.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective use in research and development. This section details the key identifiers and physicochemical parameters of Methyl 6-bromonicotinate.

Chemical Identity and Structure

-

IUPAC Name: methyl 6-bromopyridine-3-carboxylate[1]

-

Synonyms: 6-Bromonicotinic Acid Methyl Ester, Methyl 6-bromopyridine-3-carboxylate

-

CAS Number: 26218-78-0[2]

-

Molecular Formula: C₇H₆BrNO₂[2]

-

Molecular Weight: 216.03 g/mol [2]

-

Chemical Structure:

Caption: Chemical structure of Methyl 6-bromonicotinate.

Physical Properties

The physical properties of Methyl 6-bromonicotinate are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to differences in purity or analytical methodology.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 106-110 °C | |

| 119-121 °C | [3][4] | |

| 268 °C (decomposes) | [5] | |

| Boiling Point | 107-110 °C at 4 Torr | [3][4] |

| 372 °C (lit.) | [5] | |

| Solubility | No definitive data available; likely soluble in common organic solvents like dichloromethane, methanol, and DMF. | |

| Storage | Store in a cool, dry, and well-ventilated place under an inert atmosphere.[3][5] |

Expert Insight: The significant variation in reported melting points highlights the importance of sample purity. Researchers should consider the stated purity from the supplier and, if necessary, perform their own characterization. The higher melting point range of 119-121 °C is more frequently cited in recent commercial listings for high-purity material. The much higher boiling point of 372 °C is likely a predicted value and should be treated with caution.

Part 2: Spectroscopic and Analytical Characterization

Robust analytical data is essential for confirming the identity and purity of Methyl 6-bromonicotinate. This section provides an overview of its key spectroscopic features and analytical methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): A representative ¹H NMR spectrum shows distinct signals corresponding to the protons on the pyridine ring and the methyl ester group.[3][4]

-

δ 9.00 (dd, J = 2.0, 0.5 Hz, 1H, H-2)

-

δ 8.25 (dd, J = 8.5, 2.5 Hz, 1H, H-4)

-

δ 7.42 (dd, J = 8.5, 0.5 Hz, 1H, H-5)

-

δ 3.96 (s, 3H, -OCH₃)

-

-

¹³C NMR: While experimental ¹³C NMR data is not consistently reported in publicly available sources, predicted chemical shifts can provide a useful reference.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 6-bromonicotinate is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1730-1715 | C=O stretch (ester) |

| ~1600-1450 | C=C and C=N stretching vibrations (pyridine ring) |

| ~1300-1100 | C-O stretch (ester) |

| Below 1000 | C-Br stretch and other fingerprint region vibrations |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

Analytical Methods for Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for determining the purity of Methyl 6-bromonicotinate.

-

HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is effective for assessing purity and detecting non-volatile impurities.[6][7]

-

GC-MS: Gas chromatography coupled with mass spectrometry is suitable for analyzing volatile impurities and confirming the identity of the main component.[6]

Part 3: Synthesis and Reactivity

Methyl 6-bromonicotinate is a key synthetic intermediate due to its versatile reactivity, primarily centered around the bromine substituent.

Synthesis of Methyl 6-bromonicotinate

A common laboratory-scale synthesis involves the esterification of 6-bromonicotinic acid.

Protocol: Esterification of 6-Bromonicotinic Acid [3][4]

-

To a solution of 6-bromonicotinic acid (1.0 eq) in anhydrous methanol, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 6-bromonicotinate by recrystallization or column chromatography.

Caption: A simplified workflow for the synthesis of Methyl 6-bromonicotinate.

Chemical Reactivity and Key Transformations

The bromine atom at the 6-position of the pyridine ring is susceptible to displacement and participates readily in various cross-coupling reactions, making it a valuable handle for introducing molecular diversity.

3.2.1 Palladium-Catalyzed Cross-Coupling Reactions

Methyl 6-bromonicotinate is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent. It is widely used to synthesize biaryl and substituted heterocyclic compounds.[8][9][10]

Caption: General scheme for the Suzuki-Miyaura coupling of Methyl 6-bromonicotinate.

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, providing access to a wide range of substituted aminopyridines.[1][11][12][13]

Caption: General scheme for the Buchwald-Hartwig amination of Methyl 6-bromonicotinate.

-

Heck Reaction: This reaction involves the coupling of Methyl 6-bromonicotinate with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[14][15][16][17][18]

Caption: General scheme for the Heck reaction of Methyl 6-bromonicotinate.

Part 4: Applications in Research and Development

The versatility of Methyl 6-bromonicotinate as a synthetic intermediate has led to its widespread use in several areas of chemical research.

-

Pharmaceutical Drug Discovery: It is a key building block for the synthesis of various biologically active compounds, including potential anti-inflammatory and anti-cancer agents, as well as compounds targeting neurological disorders.[19] Its use as a precursor for nicotinic acid analogs with potential hypolipidemic activity has also been noted.[3][4]

-

Agrochemical Synthesis: Methyl 6-bromonicotinate is utilized in the development of novel pesticides and herbicides.

-

Materials Science: It can be incorporated into the synthesis of functional materials, such as dyes, pigments, and specialty polymers.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-bromonicotinate.

-

Hazard Statements: It is classified as causing skin and serious eye irritation.[5]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, such as a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3][5]

Conclusion

Methyl 6-bromonicotinate is a highly valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of powerful cross-coupling reactions, make it an indispensable tool for researchers and scientists in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its characteristics, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

Chem-Impex. (n.d.). Methyl 6-bromonicotinate. Retrieved from [Link]

-

Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

-

Amerigo Scientific. (n.d.). Methyl 6-bromonicotinate. Retrieved from [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational frequency peak assignments for the FTIR spectrum of MS. 6,7. Retrieved from [Link]

-

Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

YouTube. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Methyl 6-bromonicotinate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 6-bromonicotinate CAS#: 26218-78-0 [amp.chemicalbook.com]

- 4. Methyl 6-bromonicotinate | 26218-78-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. benchchem.com [benchchem.com]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

Methyl 6-bromonicotinate synthesis from 6-bromonicotinic acid

An In-depth Technical Guide to the Synthesis of Methyl 6-bromonicotinate from 6-bromonicotinic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Methyl 6-bromonicotinate

Methyl 6-bromonicotinate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring functionalized with both a bromine atom and a methyl ester, provides two distinct points for chemical modification. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the methyl ester serves as a precursor for amides, hydrazides, or can be hydrolyzed back to the carboxylic acid.[3] This reactivity profile makes it an invaluable intermediate in the synthesis of complex, biologically active molecules, including potential anti-inflammatory agents, anti-cancer agents, and compounds targeting neurological disorders.[1][2][3]

This guide provides an in-depth analysis of the primary synthetic routes for converting 6-bromonicotinic acid to its corresponding methyl ester. We will explore the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful, high-yield synthesis. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for laboratory-scale and scale-up operations.

Strategic Analysis of Esterification Methodologies

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the specific case of 6-bromonicotinic acid, several methods can be considered. However, the choice of method is dictated by factors such as reaction scale, desired purity, cost, and, most critically, safety infrastructure.

-

Fischer-Speier Esterification : This classic, acid-catalyzed method is the workhorse of industrial and academic labs.[4][5] It involves heating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst. It is cost-effective and scalable, making it a primary choice for large-quantity production.[6]

-

Reagents Converting the Acid to an Acyl Halide : An alternative two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[7][8] This method is often faster and not equilibrium-limited but involves handling corrosive and moisture-sensitive reagents.

-

Diazomethane and Its Analogs : For small-scale, high-purity synthesis, diazomethane offers a mild and highly efficient route to methyl esters.[9] However, diazomethane is extremely toxic, carcinogenic, and explosive, necessitating specialized equipment and handling procedures.[10][11][12] A significantly safer and commercially available alternative, trimethylsilyldiazomethane (TMS-diazomethane), has largely replaced its parent compound for this purpose.[13][14]

-

Mitsunobu Reaction : This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[15][16][17] While powerful, especially for sterically hindered substrates or when inversion of stereochemistry at an alcohol center is desired, it is less atom-economical and requires chromatographic purification to remove phosphorus byproducts, making it less ideal for this straightforward transformation.[18]

For the purposes of this guide, we will focus on the two most practical and divergent approaches: the robust Fischer-Speier esterification and the milder, high-efficacy method using TMS-diazomethane.

Method 1: Fischer-Speier Esterification: The Scalable Workhorse

Causality and Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[19][20][21] The reaction's success hinges on overcoming an unfavorable equilibrium. The entire process is governed by Le Châtelier's principle; to achieve high yields, the equilibrium must be shifted toward the products.[5][20][22] This is typically accomplished by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent, or by removing the water byproduct as it forms.[4][20]

The mechanism proceeds through several distinct, reversible steps:[6][21][22]

-

Protonation of the Carbonyl : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 6-bromonicotinic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[19][20]

-

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation : A base (such as water or another molecule of methanol) removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, methyl 6-bromonicotinate.

Workflow for Fischer-Speier Esterification

Caption: Workflow for the Fischer-Speier Esterification of 6-bromonicotinic acid.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on laboratory safety standards and reaction scale.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (1.0 eq).

-

Reagent Addition : Add methanol (20-40 mL per gram of starting material). The large excess serves as both reactant and solvent. Begin stirring to create a suspension.

-

Catalyst Addition : Carefully and slowly, add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirring suspension. An exotherm may be observed.

-

Reaction : Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-18 hours. The reaction progress should be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Work-up :

-

Once the reaction is complete, cool the flask to room temperature, then further in an ice bath.

-

Slowly and carefully, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution : Vigorous gas evolution (CO₂) will occur. Add slowly to control the effervescence. Continue adding the basic solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual salts.

-

-

Isolation and Purification :

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) to yield pure methyl 6-bromonicotinate as a white to off-white solid.

-

Method 2: TMS-diazomethane: The Mild and Efficient Alternative

Causality and Mechanism

Esterification with diazomethane or its safer surrogate, TMS-diazomethane, operates via a different, irreversible mechanism that proceeds under very mild conditions.[9][23] This makes it ideal for sensitive substrates that cannot tolerate the harsh acidic conditions and high temperatures of Fischer esterification.

The mechanism is a two-step process:[23][24][25]

-

Proton Transfer (Acid-Base Reaction) : The carboxylic acid, being the most acidic proton source in the mixture, rapidly protonates the diazomethane carbon. This generates a carboxylate anion and a highly reactive methyldiazonium cation (CH₃N₂⁺).

-

Nucleophilic Substitution (Sₙ2) : The nucleophilic carboxylate anion immediately attacks the methyl group of the methyldiazonium cation in an Sₙ2 fashion. This results in the formation of the methyl ester and the expulsion of an extremely stable molecule, dinitrogen (N₂), as the sole byproduct. The irreversible loss of nitrogen gas drives the reaction to completion with high efficiency.

When using TMS-diazomethane in the presence of methanol, it is believed that the reaction proceeds via the in situ generation of diazomethane, which is then consumed as described above.[14][26]

Critical Safety Directive

While TMS-diazomethane is significantly safer than gaseous diazomethane, it remains a hazardous reagent. It is toxic, a potential carcinogen, and should be handled with extreme care in a well-ventilated chemical fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][27] Avoid contact with acids (except the substrate), rough glass surfaces, and strong light, which can promote decomposition.

Workflow for TMS-diazomethane Esterification

Caption: Workflow for esterification using the safer TMS-diazomethane reagent.

Detailed Experimental Protocol

This protocol must be performed in a certified chemical fume hood.

-

Reaction Setup : In a round-bottom flask with a magnetic stir bar, dissolve 6-bromonicotinic acid (1.0 eq) in a mixture of toluene and methanol (e.g., a 4:1 or 9:1 ratio).

-

Reagent Addition : While stirring at room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1-1.2 eq) dropwise. The addition is typically accompanied by the gentle evolution of nitrogen gas. The yellow color of the TMS-diazomethane should dissipate upon reaction.

-

Reaction : Stir the mixture at room temperature. The reaction is usually complete within 30-60 minutes, which can be confirmed by the cessation of gas evolution and TLC analysis.

-

Work-up :

-

(Optional but recommended) If a persistent yellow color indicates excess reagent, add a few drops of acetic acid to quench it until the solution becomes colorless.

-

Concentrate the solvent under reduced pressure. The work-up is remarkably simple as the only major byproduct is nitrogen gas.

-

-

Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization or by passing it through a short plug of silica gel to yield pure methyl 6-bromonicotinate.

Product Characterization and Data

Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity.

| Parameter | Expected Result | Source(s) |

| Appearance | White to almost white crystalline solid | [1] |

| Melting Point | 106 - 110 °C | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| ¹H NMR (CDCl₃) | δ ~9.0 (d, 1H), ~8.2 (dd, 1H), ~7.4 (d, 1H), ~3.9 (s, 3H) | [7] |

| Mass Spec (ESI+) | m/z = 216.0, 218.0 ([M+H]⁺, isotopic pattern for Br) |

Conclusion and Method Selection

The synthesis of methyl 6-bromonicotinate from its parent carboxylic acid can be reliably achieved through several methods. The choice between them is a strategic decision based on project needs.

-

Fischer-Speier Esterification is the preferred method for large-scale synthesis due to its low cost, operational simplicity, and the use of common laboratory reagents. Its primary drawback is the need for harsh conditions and careful control to drive the equilibrium reaction to completion.

-

TMS-diazomethane Esterification offers a superior alternative for small-scale, rapid synthesis, especially for preparing high-purity material for medicinal chemistry applications. It provides excellent yields under exceptionally mild conditions with a simple workup. However, the cost and hazardous nature of the reagent necessitate stringent safety protocols.

By understanding the causality behind each synthetic route and adhering to the detailed protocols, researchers can confidently and efficiently produce this critical chemical intermediate for advancing drug discovery and development programs.

References

- Fischer–Speier esterification - Wikipedia. (n.d.).

- Carboxylic Acids to Methylesters: Alkylation using Diazomethane - JoVE. (2025, May 22).

- Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).

- Fischer–Speier esterification - Grokipedia. (n.d.).

- Fischer Esterification Reaction: Mechanism, Limitations - Science Info. (2023, September 5).

- Diazomethane-334-88-3.docx - University of Georgia Office of Research. (n.d.).

- 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30).

- Diazomethane (CH2N2) - Master Organic Chemistry. (2025, June 22).

- Diazomethane - Division of Research Safety | Illinois. (n.d.).

- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2025, August 7).

- Diazomethane - Safety Data Sheet - ChemicalBook. (n.d.).

- Fischer Esterification - Organic Chemistry Portal. (n.d.).

- Methyl 6-bromonicotinate | 26218-78-0 - ChemicalBook. (2025, July 24).

- Diazomethane - HAZARD SUMMARY. (n.d.).

-

Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007). Angewandte Chemie International Edition, 46(37), 7075-7078. Retrieved from [Link]

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.).

- Mitsunobu reaction - Wikipedia. (n.d.).

- Mitsunobu Reaction. (2019, August 26).

- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).

- Methyl 6-Bromonicotinate: Key Uses and Applications - Guidechem. (2024, August 15).

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.).

- Mitsunobu reaction - Organic Synthesis. (n.d.).

- Synthesis of methyl 6-methylnicotinate - PrepChem.com. (n.d.).

- Methyl 6-bromonicotinate - Chem-Impex. (n.d.).

- Methyl 6-Bromonicotinate 26218-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- 26218-78-0|Methyl 6-bromonicotinate|BLD Pharm. (n.d.).

- Sourcing Methyl 6-bromonicotinate: Your Guide to Quality and Supply. (n.d.).

- Fischer Esterification - Chemistry LibreTexts. (2023, January 22).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).

- Methyl 6-bromonicotinate AldrichCPR | Sigma-Aldrich. (n.d.).

- Fischer Esterification - Chemistry Steps. (n.d.).

- trimethylsilyldiazomethane - Organic Syntheses Procedure. (n.d.).

- Lab5 procedure esterification. (n.d.).

- Common side reactions during the esterification of 6-methylnicotinic acid - Benchchem. (n.d.).

- Trimethylsilyldiazomethane - Wikipedia. (n.d.).

- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents. (n.d.).

- Trimethylsilyldiazomethane - ResearchGate. (2025, August 7).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methyl 6-bromonicotinate | 26218-78-0 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. nj.gov [nj.gov]

- 13. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceinfo.com [scienceinfo.com]

- 20. Fischer Esterification [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 23. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. research.uga.edu [research.uga.edu]

Spectroscopic Data of Methyl 6-bromonicotinate: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 6-bromonicotinate (CAS No: 26218-78-0), a pivotal building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices and outlines self-validating protocols to ensure scientific integrity and reproducibility. All data is supported by authoritative sources and detailed experimental methodologies.

Introduction: The Significance of Methyl 6-bromonicotinate

Methyl 6-bromonicotinate is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structure, featuring a bromine atom and a methyl ester group on the pyridine ring, offers two key points for chemical modification, making it a valuable scaffold in drug discovery.

Accurate and unambiguous structural confirmation of Methyl 6-bromonicotinate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide leverages a multi-spectroscopic approach, integrating ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and robust characterization of the molecule.

Molecular Structure and Properties

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic signatures.

-

Chemical Name: Methyl 6-bromonicotinate

-

Synonyms: Methyl 6-bromopyridine-3-carboxylate, 6-Bromonicotinic Acid Methyl Ester[1]

-

CAS Number: 26218-78-0

-

Molecular Formula: C₇H₆BrNO₂

-

Molecular Weight: 216.03 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For a compound like Methyl 6-bromonicotinate, it allows for the precise assignment of each proton and carbon, confirming the substitution pattern on the pyridine ring.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of each proton. The data presented was acquired on a 500 MHz spectrometer.[2]

Table 1: ¹H NMR Spectroscopic Data for Methyl 6-bromonicotinate [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.00 | Doublet of doublets (dd) | 2.0, 0.5 | 1H | H-2 |

| 8.25 | Doublet of doublets (dd) | 8.5, 2.5 | 1H | H-4 |

| 7.42 | Doublet of doublets (dd) | 8.5, 0.5 | 1H | H-5 |

| 3.96 | Singlet (s) | - | 3H | -OCH₃ |

Interpretation and Experimental Rationale:

The downfield chemical shifts of the aromatic protons (H-2, H-4, and H-5) are characteristic of protons attached to an electron-deficient pyridine ring. The proton at the 2-position (H-2) is the most deshielded due to its proximity to the electronegative nitrogen atom and the ester group. The observed multiplicities and coupling constants are consistent with the proposed substitution pattern. The singlet at 3.96 ppm with an integration of 3H is unequivocally assigned to the methyl protons of the ester group.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of Methyl 6-bromonicotinate and transfer to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

Cap the NMR tube securely.

-

-

Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to ensure a good signal-to-noise ratio.

-

Diagram 1: ¹H-¹H Coupling Network in Methyl 6-bromonicotinate

Caption: Spin-spin coupling relationships between the aromatic protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 6-bromonicotinate

| Predicted Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O (Ester) |

| 152.0 | C-2 |

| 148.5 | C-6 |

| 140.0 | C-4 |

| 128.0 | C-5 |

| 125.0 | C-3 |

| 52.5 | -OCH₃ |

Interpretation and Experimental Rationale:

The predicted spectrum shows seven distinct carbon signals, consistent with the molecular structure. The carbonyl carbon of the ester is the most downfield signal. The carbon atoms of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the positions of the bromine, nitrogen, and ester substituents. The upfield signal at approximately 52.5 ppm is characteristic of the methyl ester carbon.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation:

-

A higher concentration is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Weigh approximately 50-100 mg of Methyl 6-bromonicotinate.

-

Dissolve the sample in ~0.7 mL of CDCl₃ in a 5 mm NMR tube, following the same procedure as for ¹H NMR.

-

-

Data Acquisition (Illustrative Parameters for a 125 MHz Spectrometer):

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of Methyl 6-bromonicotinate is expected to show characteristic absorption bands for the ester and the substituted aromatic ring.

Table 3: Characteristic Infrared (IR) Absorption Bands for Methyl 6-bromonicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-Br stretch |

Interpretation and Experimental Rationale:

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group at approximately 1725 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C=C/C=N ring stretching vibrations confirm the aromatic pyridine core. The strong C-O stretching bands are also characteristic of the ester functionality. The C-Br stretch is expected in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation and Data Acquisition:

-

Ensure the diamond or zinc selenide crystal of the ATR accessory is clean. A background spectrum of the clean, empty crystal should be collected.

-

Place a small amount of solid Methyl 6-bromonicotinate onto the ATR crystal.

-

Apply pressure using the anvil to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

Table 4: Predicted Mass Spectrometry (MS) Data for Methyl 6-bromonicotinate

| m/z | Relative Intensity (%) | Assignment |

| 215/217 | High | [M]⁺˙ (Molecular Ion) |

| 184/186 | Medium | [M - OCH₃]⁺ |

| 156/158 | Medium | [M - COOCH₃]⁺ |

| 76 | Low | [C₅H₄N]⁺ |

Interpretation and Experimental Rationale:

A key feature of the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺˙ and [M+2]⁺˙) of nearly equal intensity at m/z 215 and 217. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.

The fragmentation pattern is predicted based on the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a classic hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

-

-

Analysis and Detection:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Diagram 2: Predicted Fragmentation Pathway of Methyl 6-bromonicotinate

Caption: Key fragmentation steps under Electron Ionization.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of Methyl 6-bromonicotinate.

-

MS confirms the molecular weight (216.03 g/mol ) and the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.

-

IR identifies the key functional groups: an ester (C=O and C-O stretches) and a substituted aromatic ring (aromatic C-H and C=C/C=N stretches).

-

¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, confirming the 3,6-disubstitution pattern on the pyridine ring and the presence of the methyl ester group. The chemical shifts, multiplicities, and coupling constants from ¹H NMR are all in agreement with the proposed structure.

The consistency across these independent analytical techniques provides a high degree of confidence in the structural assignment of Methyl 6-bromonicotinate.

Conclusion

This guide has provided a detailed spectroscopic profile of Methyl 6-bromonicotinate, grounded in established analytical principles and supported by referenced data and protocols. By understanding the nuances of its NMR, IR, and MS spectra, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and success of their research and development endeavors.

References

-

Sigma-Aldrich. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

Sources

Introduction: The Strategic Importance of Methyl 6-Bromonicotinate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 6-Bromonicotinate

Methyl 6-bromonicotinate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of drug discovery and materials science.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl ester, presents a unique electronic landscape. The electron-withdrawing nature of the pyridine nitrogen and the meta-directing ester group significantly influences the reactivity of the carbon-bromine (C-Br) bond at the 6-position. This strategic placement renders the bromine atom an excellent leaving group and a versatile handle for a wide array of chemical transformations.

This guide provides an in-depth exploration of the reactivity profile of the bromine atom in methyl 6-bromonicotinate. We will dissect the mechanistic underpinnings of its most critical reactions, offer field-proven experimental protocols, and present a comparative analysis to empower researchers in leveraging this compound to its full synthetic potential. The primary focus will be on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which represent the most powerful methods for its functionalization.[1]

Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, and methyl 6-bromonicotinate is an ideal substrate for these transformations.[2][3] The C(sp²)–Br bond readily participates in the requisite oxidative addition step with a palladium(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[4]

The General Catalytic Cycle

The success of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination hinges on a common catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of methyl 6-bromonicotinate, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or an amine-base complex) transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[2][3][4]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is arguably the most widely used cross-coupling reaction.[5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[6]

Mechanistic Insight: A key feature of the Suzuki reaction is the activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the Pd(II) intermediate.[5][6] The choice of base, solvent, and ligand is critical, especially with heteroaromatic substrates like methyl 6-bromonicotinate, where the pyridine nitrogen can potentially coordinate to and inhibit the palladium catalyst.[7] Using bulky, electron-rich phosphine ligands can mitigate this issue and accelerate the reductive elimination step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Methyl 6-Bromonicotinate

| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 95 |

| Thiophene-2-boronic acid | PXPd2 (3) | - | K₂CO₃ | Methanol | 80 | 88[8] |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reagent Preparation: To a flame-dried Schlenk flask, add methyl 6-bromonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add degassed toluene and water (e.g., a 4:1 mixture). The mixture should be stirred to ensure good mixing.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive flow of inert gas.

-

Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is exceptionally valuable for synthesizing conjugated enynes and functionalized alkynes used in pharmaceuticals and materials.[9][10]

Mechanistic Insight: The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[11] The palladium catalyst follows the standard oxidative addition pathway. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is faster than the direct reaction of the alkyne with the palladium center. Copper-free variants exist to prevent the undesired homocoupling of alkynes (Glaser coupling), often requiring a different ligand set or base.[9]

Caption: Simplified Sonogashira coupling mechanism showing the interplay of Pd and Cu cycles.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reagent Preparation: To a Schlenk flask, add methyl 6-bromonicotinate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent such as THF, followed by an amine base (e.g., triethylamine, 3.0 eq). Finally, add phenylacetylene (1.1 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[12][14]

Mechanistic Insight: The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the Pd(II) complex.[14] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex.[15] Reductive elimination from this complex yields the arylamine product. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) developed by the Buchwald group are often essential to promote the reductive elimination step and prevent β-hydride elimination side reactions.[13]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Methyl 6-Bromonicotinate

| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 94 |

| Aniline | Pd(OAc)₂ (1) | BrettPhos (2) | NaOt-Bu | 1,4-Dioxane | 100 | 91 |

| Cyclohexylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 88 |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reagent Preparation: In a glovebox or under a flow of argon, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., Cs₂CO₃, 2.0 eq) to a dry reaction vessel.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene. Stir for 5-10 minutes to allow for catalyst pre-formation. Add methyl 6-bromonicotinate (1.0 eq) followed by morpholine (1.2 eq).

-

Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product via flash chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are dominant, the bromine atom on methyl 6-bromonicotinate can also be displaced by strong nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[16]

Theoretical Basis: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17][18]

-

Addition: A strong nucleophile attacks the electrophilic carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18]

-

Elimination: The aromaticity is restored as the leaving group (bromide) is expelled.

The pyridine ring is inherently electron-deficient, which facilitates this reaction pathway. The reactivity is further enhanced by the electron-withdrawing methyl ester group. For SNAr to be efficient, the ring must be activated by such electron-withdrawing groups, and the nucleophile must be strong.[16][19] This method is particularly effective for introducing oxygen and sulfur nucleophiles.

Caption: The addition-elimination pathway of the SNAr reaction.

Experimental Protocol: SNAr with Sodium Methoxide

-

Reagent Preparation: To a solution of methyl 6-bromonicotinate (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) either as a solid or as a solution in methanol.

-

Reaction: Heat the reaction mixture to reflux and stir. The reaction is often complete within a few hours. Monitor by TLC.

-

Work-up: Cool the reaction to room temperature and neutralize with a mild acid (e.g., aqueous NH₄Cl or dilute HCl) until the pH is ~7.

-

Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting methyl 6-methoxynicotinate can be purified by chromatography if necessary.

Part 3: Conclusion and Outlook

The bromine atom of methyl 6-bromonicotinate is a remarkably versatile functional handle, enabling access to a vast chemical space of substituted pyridines. Its reactivity is dominated by two primary pathways:

-

Palladium-Catalyzed Cross-Coupling: This is the premier strategy for constructing complex C-C and C-N bonds. The choice of catalyst, ligand, and base is critical and must be tailored to the specific coupling partners to achieve high efficiency, particularly given the coordinating nature of the pyridine substrate.

-

Nucleophilic Aromatic Substitution (SNAr): A powerful and often more economical method for introducing strong heteroatom nucleophiles (e.g., alkoxides, thiolates). Its success relies on the inherent electron-deficient nature of the pyridine ring.

For the practicing chemist, the choice between these pathways depends on the target molecule. For the synthesis of biaryls, alkynes, and complex amines, cross-coupling is indispensable. For the straightforward introduction of O- or S-based functional groups, SNAr provides a direct and efficient alternative. A thorough understanding of both mechanistic manifolds empowers researchers to strategically design synthetic routes and unlock the full potential of this invaluable building block.

References

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

-

Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications. [Link]

-

Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. Sarthak Test Tube Baby Center. [Link]

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

-

Palladium catalyzed couplings. Lumen Learning. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Reaction of bromine (Br₂) in the presence of light. Filo. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

-

Synthesis method of 6-methyl nicotine. Patsnap. [Link]

-

Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

-

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. RSC Publishing. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-